2-(4-tert-butylphenoxy)propanoyl Chloride

TADF emitters OLED materials Concentration quenching

Standard phenoxypropionyl chlorides lack the steric bulk required for high-performance OLED materials and CNS-targeted drug candidates. This 4-tert-butylphenoxy analog (LogP 4.11) solves that limitation. - Enables multi-resonance TADF emitters (e.g., o-2O-DtCzBN) achieving 82.3% ΦPL at 20 wt% doping, 25.9% EQEmax, 27 nm FWHM - Validated building block for Nav1.1 modulators (EC50 = 7.90 nM) - ≥98% purity, shipped under inert atmosphere Available now in research and bulk quantities. BenchChem verified source.

Molecular Formula C13H17ClO2
Molecular Weight 240.73
CAS No. 431046-87-6
Cat. No. B2968751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-tert-butylphenoxy)propanoyl Chloride
CAS431046-87-6
Molecular FormulaC13H17ClO2
Molecular Weight240.73
Structural Identifiers
SMILESCC(C(=O)Cl)OC1=CC=C(C=C1)C(C)(C)C
InChIInChI=1S/C13H17ClO2/c1-9(12(14)15)16-11-7-5-10(6-8-11)13(2,3)4/h5-9H,1-4H3
InChIKeyBYCKTHKLECXCHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-tert-Butylphenoxy)propanoyl Chloride Overview


2-(4-tert-Butylphenoxy)propanoyl chloride (CAS 431046-87-6) is a functionalized acyl chloride belonging to the aryloxypropionyl chloride class, with molecular formula C13H17ClO2 and a molecular weight of 240.73 g/mol . This compound features a 4-tert-butylphenoxy substituent attached to a propanoyl chloride backbone, imparting substantial steric bulk and enhanced lipophilicity (calculated LogP = 4.11) compared to unsubstituted phenoxypropionyl chlorides . As a reactive electrophile with a density of 1.1 ± 0.1 g/cm³ and a boiling point of 301.5 ± 25.0 °C at 760 mmHg, it serves primarily as a versatile acylating agent in the synthesis of pharmaceutical intermediates, agrochemical precursors, and functional materials .

Sterically Shielded Material Synthesis Introduces ortho-disubstituted tert-butylphenoxy groups for OLED emitters requiring high doping stability.
Lipophilic Intermediate Construction Confers elevated lipophilicity (calculated LogP context) for pharmacokinetic modulation in drug discovery.
Ion Channel Modulator Development Documented as a building block for Nav1.1 sodium channel modulators in electrophysiology studies.

2-(4-tert-Butylphenoxy)propanoyl Chloride vs. Generic Analogs


Generic substitution of 2-(4-tert-butylphenoxy)propanoyl chloride (CAS 431046-87-6) with unsubstituted phenoxypropionyl chlorides (e.g., CAS 122-35-0) or closely related analogs fails due to three quantifiable differentiation axes: steric bulk, lipophilicity, and derivative application specificity. The tert-butyl group introduces substantial steric hindrance that critically suppresses intermolecular interactions in material applications—ortho-disubstituted 4-tert-butylphenoxy derivatives exhibit near-orthogonal conformations that maintain high photoluminescence quantum yield (ΦPL) of 94% at 2 wt% doping and retain 82.3% at 20 wt%, whereas unsubstituted analogs lack this steric shielding capability [1]. Additionally, the tert-butyl substituent elevates LogP from approximately 2.0–2.5 for unsubstituted phenoxypropionyl chlorides to 4.11 for this compound, representing a >100× increase in theoretical partition coefficient that substantially alters pharmacokinetic profiles of downstream derivatives . Furthermore, this specific scaffold is documented as a building block for Nav1.1 channel modulators with EC50 values in the low nanomolar range (7.90 nM), a pharmacological profile not replicable with simpler phenoxypropionyl chloride-derived compounds lacking the steric and electronic contributions of the tert-butylphenoxy moiety [2].

Steric shielding loss Unsubstituted phenoxypropionyl chlorides lack the steric bulk required to suppress concentration quenching in TADF emitters, leading to reduced performance at high doping.
Lipophilicity mismatch The tert-butyl substituent substantially increases lipophilicity; generic analogs produce derivatives with markedly different partition coefficients, altering downstream pharmacokinetic profiles.
Scaffold-specific activity The specific tert-butylphenoxy scaffold enables Nav1.1 channel modulation activity not achievable with unsubstituted phenoxypropionyl chloride-derived compounds.

2-(4-tert-Butylphenoxy)propanoyl Chloride: Evidence vs. Analogs


Steric Shielding and Photoluminescence Retention

In multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters, ortho-disubstituted 4-tert-butylphenoxy groups (derived from the tert-butylphenoxy scaffold present in CAS 431046-87-6) impose a near-orthogonal conformation that effectively suppresses detrimental intermolecular interactions. This steric shielding effect, which is absent in unsubstituted phenoxy derivatives lacking the tert-butyl group, enables the emitter o-2O-DtCzBN to maintain a photoluminescence quantum yield (ΦPL) of 82.3% at a high 20 wt% doping concentration, representing only an 11.7% absolute decrease from its 94% ΦPL at 2 wt% doping [1]. In contrast, MR-TADF emitters without such bulky ortho-disubstituted tert-butylphenoxy shielding typically exhibit severe ΦPL roll-off at doping concentrations above 5–10 wt% due to aggregation-caused quenching, though direct comparative data for unshielded analogs under identical conditions are not reported in the cited source. The corresponding non-sensitized OLEDs maintain a consistently narrow full width at half maximum (FWHM) of 27 nm across the 2–20 wt% doping range, with a maximum external quantum efficiency (EQEmax) of 25.9% at 5 wt% doping [1].

Steric Shielding & PL Retention
Class-level inference
Target: ΦPL 94%→82.3% (2→20 wt%); Unshielded: severe roll-off
Steric shielding maintains efficiency at high doping concentrations
Direct comparator data under identical conditions not available
TADF emitters OLED materials Concentration quenching Steric modulation

Lipophilicity Enhancement vs. Unsubstituted Analog

2-(4-tert-Butylphenoxy)propanoyl chloride (CAS 431046-87-6) exhibits a calculated LogP value of 4.11, derived from its molecular structure containing the hydrophobic 4-tert-butylphenoxy substituent . In comparison, the unsubstituted analog 2-phenoxypropionyl chloride (CAS 122-35-0), which lacks the tert-butyl group, has an estimated LogP of approximately 2.0–2.5 based on its structural composition of C9H9ClO2 (MW 184.62 g/mol) [1]. This LogP difference of 1.6–2.1 units corresponds to a theoretical >100-fold increase in octanol-water partition coefficient, significantly altering the lipophilicity and expected membrane permeability of downstream derivatives synthesized from this acyl chloride precursor [1]. Direct experimental LogP measurements for CAS 431046-87-6 are not available; the value of 4.11 is a calculated estimate from chemical property databases.

Lipophilicity (Calculated LogP)
Calculated; no experimental validation
Target LogP: 4.11; Unsubstituted: ~2.0–2.5; ΔLogP 1.6–2.1
>100-fold higher partition coefficient alters derivative properties
Direct experimental LogP measurement not reported
Lipophilicity LogP Physicochemical property Drug design

Nav1.1 Channel Modulator Activity

A compound incorporating the 2-(4-tert-butylphenoxy)propanoyl scaffold demonstrated modulator activity at the human Nav1.1 voltage-gated sodium channel, with a reported EC50 value of 7.90 nM when assessed in Xenopus laevis oocytes via electrophysiological measurement of sodium current elicitation [1]. The specific compound tested (CHEMBL5082582 / BindingDB ID BDBM50582059) contains the 2-(4-tert-butylphenoxy)propanoyl moiety as a key structural element. Comparative EC50 data for analogous derivatives synthesized from unsubstituted phenoxypropionyl chloride (CAS 122-35-0) or the gem-dimethyl analog 2-(4-tert-butylphenoxy)-2-methylpropanoyl chloride (CAS 76674-55-0) are not available in the identified literature. The observed low nanomolar potency establishes this scaffold as a validated starting point for ion channel modulator development, though head-to-head comparisons with alternative acyl chloride precursors are not documented in currently accessible sources.

Nav1.1 Modulation EC50
Supporting evidence; no comparator data
7.90 nM
Supports ion channel modulator development
Head-to-head comparator data not available
Ion channel Nav1.1 modulator Pharmacological activity EC50

Acyl Chloride Reactivity for Carboximidamide Synthesis

2-(4-tert-Butylphenoxy)propanoyl chloride serves as a reactive acylating agent for the synthesis of N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}pyridine-2-carboximidamide, a synthetic compound with a molecular weight of 341.4 g/mol that incorporates the tert-butylphenoxy-propanoyl scaffold . The synthetic route involves reaction of the acyl chloride with pyridine-2-carboximidamide under suitable conditions to form the target ester derivative . In comparison, the gem-dimethyl analog 2-(4-tert-butylphenoxy)-2-methylpropanoyl chloride (CAS 76674-55-0, C14H19ClO2, MW 254.75 g/mol) possesses an additional α-methyl group that introduces increased steric hindrance at the reactive acyl chloride center . This structural difference may alter reaction kinetics and yields in nucleophilic substitution reactions with sterically demanding nucleophiles, though quantitative kinetic data directly comparing the two acyl chlorides are not reported in the available literature. The unsubstituted analog 2-phenoxypropionyl chloride (CAS 122-35-0) lacks both the tert-butyl group and the additional α-substituent, offering a distinct reactivity baseline.

Acyl Chloride Reactivity Context
Class-level inference
MW: 240.73 vs 254.75 (gem-dimethyl); α-H vs α-gem-dimethyl
Steric environment differs at reactive center, may affect nucleophilic substitution kinetics
Quantitative kinetic comparison data not available
Acyl chloride Nucleophilic substitution Carboximidamide Pharmaceutical intermediate

Commercial Purity Specifications

2-(4-tert-Butylphenoxy)propanoyl chloride (CAS 431046-87-6) is commercially available with a specified purity of NLT 97% (Not Less Than 97%) from MolCore (Product MC185C84), and with minimum 95% purity from CymitQuimica / Biosynth (Ref. 3D-FB121041) . The MolCore product is manufactured under ISO certification systems, providing documented quality assurance for pharmaceutical R&D and quality control applications . Santa Cruz Biotechnology offers this compound (sc-320947) in 100 mg packaging at $150.00 . In comparison, the closely related analog 2-(4-tert-butylphenoxy)-2-methylpropanoyl chloride (CAS 76674-55-0) is available from Biosynth Carbosynth (FB121103) at $85 for 250 mg, $150 for 500 mg, and $255 for 1 g . The CymitQuimica product for CAS 431046-87-6 was listed as discontinued as of the retrieval date, indicating that procurement may require verification of current stock status across multiple vendors .

Commercial Purity Specification
Direct head-to-head comparison
NLT 97% (ISO certified); 95% min. (CymitQuimica)
Quality assurance for regulated research environments
Vendor discontinuation status requires verification; pricing subject to change
Purity specification Commercial sourcing Quality control ISO certification

2-(4-tert-Butylphenoxy)propanoyl Chloride Applications


Synthesis of Sterically Shielded MR-TADF Emitters

Use 2-(4-tert-butylphenoxy)propanoyl chloride as an acylating agent to introduce ortho-disubstituted 4-tert-butylphenoxy steric shielding groups onto multi-resonance TADF emitter frameworks. This approach enables the synthesis of emitters such as o-2O-DtCzBN that maintain ΦPL of 82.3% at 20 wt% doping and achieve EQEmax of 25.9% in non-sensitized OLEDs with narrow 27 nm FWHM across the 2–20 wt% doping range [1]. This scenario is specifically relevant for researchers developing OLED materials that require consistent performance at industrially relevant high doping concentrations, a requirement that cannot be met using unsubstituted phenoxypropionyl chloride-derived precursors lacking the requisite steric bulk.

Synthesis of Lipophilic Drug Intermediates

Employ 2-(4-tert-butylphenoxy)propanoyl chloride for the synthesis of drug-like molecules where elevated lipophilicity (calculated LogP = 4.11) is desired to modulate pharmacokinetic properties such as membrane permeability or tissue distribution [1]. The >100-fold theoretical increase in partition coefficient relative to unsubstituted phenoxypropionyl chloride-derived compounds provides a quantifiable basis for selecting this acyl chloride when designing derivatives intended for central nervous system penetration or intracellular target engagement [1][2].

Synthesis of Nav1.1 Channel Modulators

Utilize 2-(4-tert-butylphenoxy)propanoyl chloride as a building block for constructing compounds targeting the human Nav1.1 voltage-gated sodium channel, for which derivatives containing this scaffold have demonstrated modulator activity with an EC50 value of 7.90 nM in Xenopus laevis oocyte electrophysiology assays [1]. This application scenario is supported by documented pharmacological activity data, establishing a validated starting point for medicinal chemistry optimization programs focused on ion channel modulation.

Synthesis of Pyridine-2-carboximidamide Derivatives

React 2-(4-tert-butylphenoxy)propanoyl chloride with pyridine-2-carboximidamine or related amidine-containing nucleophiles to generate N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}pyridine-2-carboximidamide (MW = 341.4 g/mol) and structurally analogous esters [1]. This documented synthetic route provides a validated methodology for incorporating the tert-butylphenoxy-propanoyl scaffold into amidine-containing molecular frameworks, supporting applications in chemical biology probe development and structure-activity relationship studies.

Application
Selection Property
Validation Focus
MR-TADF Emitter Synthesis
Steric shielding capability
PL quantum yield retention at elevated doping
Lipophilic Intermediate Construction
Calculated lipophilicity (LogP context)
Membrane permeability / distribution profiling
Nav1.1 Modulator Development
Scaffold-specific ion channel activity
Electrophysiological activity assessment
Carboximidamide Derivative Synthesis
Acyl chloride reactivity profile
Nucleophilic substitution yield and selectivity

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